molecular formula C14H22N2O2 B3148842 (4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine CAS No. 65875-12-9

(4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Cat. No.: B3148842
CAS No.: 65875-12-9
M. Wt: 250.34 g/mol
InChI Key: OFSPJMCOJMZMPM-UHFFFAOYSA-N
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Description

(4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is an organic compound that features a methoxybenzyl group and a morpholine ring connected via an ethylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction can be conducted in a solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of heterocyclic compounds and other functionalized derivatives .

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for the development of bioactive molecules that can interact with specific biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the design and synthesis of new drugs aimed at treating various diseases, including neurological disorders and cancers .

Industry

In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methoxybenzyl group and a morpholine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it versatile for various applications in research and industry.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-17-14-4-2-13(3-5-14)12-15-6-7-16-8-10-18-11-9-16/h2-5,15H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSPJMCOJMZMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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